bafilomycinD

Description

Contextualization of Bafilomycin D within the Bafilomycin Family

The bafilomycins are a group of macrolide antibiotics produced by various species of Streptomyces bacteria. wikipedia.orgnih.gov Their defining chemical feature is a 16-membered lactone ring scaffold. wikipedia.orgnih.gov This family includes several analogues, such as bafilomycins A1, B1, C1, and E, which exhibit a range of biological activities, including antifungal, antiparasitic, immunosuppressant, and antitumor properties. wikipedia.orgnih.gov

Bafilomycin D is a distinct member of this family. nih.gov While it shares the core macrolide structure, it possesses a ring-opened side chain, which makes it a more stable analogue compared to the more commonly studied bafilomycin A1. mybiosource.combioaustralis.com Despite this stability, its limited availability has historically restricted more extensive investigation into its properties. mybiosource.combioaustralis.com Like other bafilomycins, it is classified as a plecomacrolide. nih.govglpbio.com

Table 1: Comparison of Selected Bafilomycins

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|

| Bafilomycin A1 | C₃₅H₅₈O₉ | 622.83 | The most commonly used bafilomycin; a potent and specific inhibitor of V-ATPase and cellular autophagy. wikipedia.orgnih.gov |

| Bafilomycin C1 | Not specified | Not specified | Identified as an inhibitor of P-type ATPases at micromolar concentrations. wikipedia.org |

| Bafilomycin D | C₃₅H₅₆O₈ | 604.8 | A more stable analogue of bafilomycin A1 with a ring-opened side chain; highly selective inhibitor of V-ATPase. mybiosource.combioaustralis.comscbt.com |

| Bafilomycin E | C₃₅H₅₆O₉ | 620.8 | Often isolated alongside Bafilomycin D. nih.gov |

Historical Overview of Bafilomycin Discovery and Isolation

The journey of the bafilomycin family began in 1983 with the isolation of bafilomycins A1, B1, and C1 from Streptomyces griseus. wikipedia.org This discovery was followed two years later, in 1985, by the isolation of bafilomycins D and E from the same bacterial species (S. griseus TÜ 2599). wikipedia.orgsdu.edu.cn

Subsequent research efforts have led to the discovery of a wider array of bafilomycins from different Streptomyces strains. For instance, in 2010, researchers identified 9-hydroxy-bafilomycin D and 29-hydroxy-bafilomycin D from the endophytic microorganism Streptomyces sp. YIM56209. wikipedia.orgnih.gov This ongoing discovery of new derivatives highlights the broad distribution of the bafilomycin biosynthetic system within the Streptomyces genus. nih.gov

Significance of Bafilomycin D as an Academic Research Tool

Bafilomycin D is a significant tool in academic research primarily due to its function as a potent and specific inhibitor of vacuolar-type H⁺-ATPases (V-ATPases). glpbio.comcaymanchem.commedchemexpress.com V-ATPases are proton pumps essential for acidifying intracellular organelles like lysosomes and endosomes in eukaryotic cells. wikipedia.orgbiorxiv.org The high affinity and specificity of bafilomycins allow researchers to distinguish V-ATPase activity from that of other ATPases, such as F-ATPases and P-ATPases. biologists.com

The inhibitory action of Bafilomycin D on V-ATPase is highly selective. It has an inhibition constant (Ki) of 20 nM for V-ATPases in vacuolar membranes of the fungus Neurospora crassa, while its Ki for P-type ATPases is a thousand times higher at 20,000 nM. caymanchem.com This specificity makes it an invaluable chemical probe for dissecting cellular pathways that depend on V-ATPase function.

Research applications of Bafilomycin D are diverse and leverage its precise mechanism of action. It shares the same mode of action as bafilomycin A1, the most widely used compound in the family for studying the role of V-ATPase in cell biology. mybiosource.combioaustralis.com However, Bafilomycin D's greater stability offers a potential advantage in certain experimental contexts. mybiosource.combioaustralis.com

Key research findings involving Bafilomycin D include:

Autophagy Research : At concentrations ranging from 10 to 1,000 nM, Bafilomycin D has been shown to induce the accumulation of autophagosomes in MCF-7 breast cancer cells. caymanchem.com This is because inhibiting V-ATPase prevents the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. wikipedia.org

Virology Research : The compound has demonstrated antiviral properties. Specifically, it was found to reduce the viral genome copy numbers in the culture supernatant of Vero E6 cells infected with the H1N1 influenza A virus. caymanchem.com

Cell Biology : By inhibiting the acidification of intracellular compartments, Bafilomycin D allows scientists to study the consequences of lysosomal dysfunction and its impact on processes like receptor trafficking. nih.govbiologists.com

Table 2: Research Applications of Bafilomycin D

| Research Area | Finding | Cell/System Used |

|---|---|---|

| Autophagy | Induces accumulation of autophagosomes. caymanchem.com | MCF-7 cells |

| Virology | Reduces viral genome copy numbers of H1N1 influenza A. caymanchem.com | Vero E6 cells |

| Enzymology | Potent and selective inhibitor of V-ATPase (Ki = 20 nM). caymanchem.com | N. crassa vacuolar membranes |

| Enzymology | Weak inhibitor of P-type ATPase (Ki = 20,000 nM). caymanchem.com | E. coli enzyme |

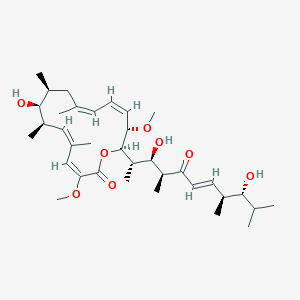

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H56O8 |

|---|---|

Molecular Weight |

604.8 g/mol |

IUPAC Name |

(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12-,16-15+,21-13-,22-18-,30-19+/t23-,24-,25+,26+,27-,29-,31+,32-,33-,34+/m0/s1 |

InChI Key |

ZKOTUWJMGBWBEO-HLACIFKFSA-N |

Isomeric SMILES |

C[C@H]1C/C(=C\C=C/[C@@H]([C@H](OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)C(=O)/C=C/[C@H](C)[C@@H](C(C)C)O)O)OC)/C |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C |

Synonyms |

bafilomycin D |

Origin of Product |

United States |

Origin, Biosynthesis, and Structural Diversification of Bafilomycin D

Microbial Producers of Bafilomycin D

Bafilomycin D is synthesized by a variety of microorganisms, primarily belonging to the genus Streptomyces. These bacteria are found in diverse ecological niches, from terrestrial soils to marine environments and within plant tissues as endophytes.

Streptomyces Species as Primary Sources

The genus Streptomyces is a well-documented and primary source of bafilomycins, including bafilomycin D. umich.edu Historically, various bafilomycins were first isolated from cultures of Streptomyces griseus. umich.edu Different strains, such as S. griseus sp. sulphurus and S. griseus TÜ 2599, have been identified as producers of this class of compounds. nih.govresearchgate.net Additionally, Streptomyces cavourensis has been associated with the production of bafilomycins B1, C1, and D. mdpi.com The ability of these terrestrial actinomycetes to synthesize a wide array of secondary metabolites, including the bafilomycin family, underscores their importance in natural product discovery. asm.org

Endophytic and Marine Microorganisms as Novel Sources

In the ongoing search for novel bioactive compounds, researchers have turned to previously underexplored environments, leading to the discovery of new bafilomycin producers. Endophytic microorganisms, which live within the tissues of plants, have emerged as a significant source. For instance, Streptomyces sp. YIM56209, an endophytic actinomycete isolated from the stem of Drymaria cordata, produces bafilomycin D along with other known and novel bafilomycin analogues. nih.gov Similarly, the endophytic strain Streptomyces cavourensis YBQ59, isolated from the root of Cinnamomum cassia, is a known producer of bafilomycin D. asm.org

Marine environments have also proven to be a rich reservoir of bafilomycin-producing microbes. Streptomyces species obtained from marine sediments have been shown to produce bafilomycin D and other variants. researchgate.netvulcanchem.com The marine bacterium Streptomyces lohii, for example, is a producer of bafilomycins and has been a key organism for studying the compound's biosynthetic pathway. mdpi.com The isolation of bafilomycin producers from these unique ecological niches highlights the vast and untapped diversity of microbial chemistry. nih.gov

Table 1: Selected Microbial Producers of Bafilomycin D

| Microbial Strain | Type | Source/Isolation Niche |

| Streptomyces griseus | Terrestrial | Soil |

| Streptomyces cavourensis | Terrestrial/Endophytic | Ramsar wetland ecosystem / Cinnamomum cassia root mdpi.comasm.org |

| Streptomyces sp. YIM56209 | Endophytic | Stem of Drymaria cordata nih.gov |

| Streptomyces lohii | Marine | Marine sediment |

| Streptomyces spp. | Marine | Marine sediments from British Columbia vulcanchem.com |

Biosynthetic Pathways of Bafilomycin D

The biosynthesis of bafilomycin D is a complex process orchestrated by a series of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). The pathway involves the assembly of a polyketide backbone, followed by a series of modifications to yield the final structure.

Polyketide Synthase and Nonribosomal Peptide Synthetase Gene Clusters

The core structure of bafilomycin is assembled by a type I polyketide synthase (PKS) system. nih.gov These large, multi-domain enzymes function in an assembly-line fashion to construct the polyketide chain from simple carboxylic acid precursors. The bafilomycin BGC contains a set of PKS genes, often designated as bafAI through bafAV, which span a significant portion of the genome. nih.govnih.gov The organization of the modules within these PKS genes follows the principle of colinearity, where the sequence of enzymatic domains corresponds to the order of chemical reactions in the polyketide assembly. nih.govmdpi.com The loading module typically incorporates an isobutyrate starter unit, followed by the sequential addition of extender units such as methylmalonate, malonate, and methoxymalonate by the subsequent PKS modules. umich.edunih.gov

While the core macrolactone is assembled by PKS enzymes, the subsequent attachment of other moieties can involve nonribosomal peptide synthetase (NRPS)-like enzymes. asm.orguni.lu For instance, the amide synthetase BafY, which is involved in later tailoring steps, shares homology with NRPS condensation domains. nih.govresearchgate.net

Post-Polyketide Synthase Tailoring Steps and Structural Modifications

After the PKS machinery synthesizes and releases the initial macrolactone core (bafilomycin A1), a series of post-PKS tailoring reactions occur to generate the diverse family of bafilomycins, including bafilomycin D. researchgate.net These modifications are critical for the final structure and bioactivity of the molecule. Key tailoring enzymes are encoded within the baf gene cluster. mdpi.com

The conversion of bafilomycin A1 to other derivatives involves several enzymatic steps. For example, the transformation to bafilomycin C1 involves the attachment of a fumarate (B1241708) group, and further modification leads to bafilomycin B1. researchgate.net In the case of bafilomycin D, specific hydroxylations and other modifications are carried out by tailoring enzymes. For instance, the enzymes BafX (an acyl-CoA ligase) and BafZ (a 5-aminolevulinic acid synthase) are involved in creating a C5N unit that can be attached to the molecule. researchgate.netresearchgate.net The elucidation of these post-PKS steps is crucial for understanding the structural diversification of bafilomycins. researchgate.net

Structural Analogs and Derivatives of Bafilomycin D

The core structure of bafilomycin D serves as a scaffold for natural diversification, leading to a range of structural analogs. These variations arise from enzymatic modifications within the producing organisms, primarily Streptomyces species.

Nature generates structural diversity in the bafilomycin family through enzymatic modifications of the core scaffold. For bafilomycin D, hydroxylation is a key transformation. The endophytic actinomycete Streptomyces sp. YIM56209, isolated from the plant Artemisia argyi, has been identified as a producer of hydroxylated bafilomycin D derivatives. wikipedia.orgnih.gov

Detailed analysis of the fermentation culture of this strain led to the isolation and characterization of two new analogs: 9-hydroxybafilomycin D and 29-hydroxybafilomycin D. nih.gov The structures were determined using mass spectrometry and nuclear magnetic resonance (NMR) techniques. nih.gov Another identified modification is the removal of a methyl group at the C-24 position, resulting in 24-demethyl-bafilomycin D. researchgate.net

These hydroxylations occur at integral positions of the 16-membered macrolactone ring, which can significantly influence the molecule's biological activity profile. nih.gov While many bafilomycins exhibit potent cytotoxicity, these specific hydroxylated derivatives of bafilomycin D were found to be substantially less toxic, a characteristic that could be valuable for future research applications. nih.gov

Table 1: Naturally Occurring Derivatives of Bafilomycin D

| Compound Name | Producing Organism | Modification from Bafilomycin D | Reference |

|---|---|---|---|

| 9-hydroxybafilomycin D | Streptomyces sp. YIM56209 | Hydroxylation at C-9 | wikipedia.orgnih.gov |

| 29-hydroxybafilomycin D | Streptomyces sp. YIM56209 | Hydroxylation at C-29 | wikipedia.orgnih.gov |

| 24-demethyl-Baf D | Streptomyces sp. | Demethylation at C-24 | researchgate.net |

Hybrid macrolides represent a fascinating area of natural product chemistry, where biosynthetic pathways appear to merge elements from different compound families. Hygrobafilomycin is a prime example of such a hybrid molecule, combining structural features of both the bafilomycin and hygrolidin (B608022) families. nih.gov

Hygrobafilomycin was isolated from the terrestrial actinomycete Streptomyces varsoviensis, a strain also known to produce bafilomycin D and C1. nih.govnih.gov Structural elucidation via Mass Spectrometry and NMR analysis revealed that hygrobafilomycin possesses a core structure that is a hybrid of hygrolidin and bafilomycin. nih.govresearchgate.net A particularly unusual feature of its structure is the presence of a monoalkylmaleic anhydride (B1165640) moiety. nih.gov The identification of the biosynthetic gene cluster for JBIR-100, another hygrobafilomycin, from S. varsoviensis provides genetic evidence for the production of these hybrid compounds. nih.gov The co-production of bafilomycins and hygrobafilomycins by the same organism suggests a shared or linked biosynthetic origin. nih.govresearchgate.net

Table 2: Hybrid Bafilomycins

| Compound Name | Producing Organism | Structural Class | Key Feature | Reference |

|---|---|---|---|---|

| Hygrobafilomycin | Streptomyces varsoviensis | Hygrolidin-bafilomycin hybrid | Contains a monoalkylmaleic anhydride moiety | nih.gov |

| JBIR-100 | Streptomyces varsoviensis | Hygrobafilomycin | Fumarate-containing hygrolide | nih.gov |

Naturally Occurring Bafilomycin D Derivatives (e.g., Hydroxylated forms)

Synthetic Biology and Chemical Biology Approaches to Bafilomycin D Analogs

The structural complexity of bafilomycins makes total chemical synthesis challenging. nih.gov Consequently, synthetic biology and chemical biology offer powerful alternative strategies for generating novel analogs. mdpi.com These approaches leverage the natural biosynthetic machinery, modifying it to produce new derivatives that are difficult to access through traditional chemical synthesis. sdu.edu.cn

A foundational step for these approaches is understanding the genetic blueprint for bafilomycin production. The bafilomycin biosynthetic gene cluster (BGC), which contains the genes encoding the polyketide synthase (PKS) and tailoring enzymes, has been identified and characterized in organisms like Streptomyces lohii. nih.govresearchgate.net This knowledge enables targeted genetic manipulation to alter the final structure. nih.gov

Synthetic biology strategies focus on engineering this biosynthetic pathway. frontiersin.org Methods include:

Gene Inactivation and Expression: Deleting or inactivating genes for specific tailoring enzymes can lead to the accumulation of biosynthetic intermediates or novel derivatives. Conversely, expressing tailoring enzymes from other pathways (combinatorial biosynthesis) can add new functional groups to the bafilomycin scaffold. mdpi.comresearchgate.net

Heterologous Expression: The entire bafilomycin BGC can be cloned and transferred into a more genetically tractable or higher-producing host organism, such as other Streptomyces species or even E. coli. bio-conferences.org This facilitates easier genetic manipulation and can improve production yields. bio-conferences.org

Promoter Engineering and BGC Refactoring: The native regulation of the BGC can be complex. Replacing native promoters with well-characterized, inducible, or constitutive promoters allows for more precise control over gene expression and metabolite production. frontiersin.orgbio-conferences.org

Chemical biology provides complementary tools to guide the design and to study the interactions of new analogs. frontiersin.org For instance, photoaffinity labeling probes, such as diazirine-modified bafilomycin derivatives, have been synthesized to irreversibly cross-link to their protein targets upon UV exposure. researchgate.net This helps to precisely identify the binding sites of the inhibitors, providing crucial information for the rational design of new analogs with potentially altered target specificity or affinity. researchgate.net These approaches, combining genetic engineering with chemical tools, open a vast landscape for creating diverse bafilomycin analogs for further scientific investigation. mdpi.comfrontiersin.org

Molecular Mechanisms of Action: Vacuolar Type H+ Atpase V Atpase Inhibition by Bafilomycin D

Characterization of Vacuolar H+-ATPase (V-ATPase) as the Primary Target

V-ATPases are essential, evolutionarily conserved proton pumps found in the membranes of various intracellular organelles in all eukaryotic cells, as well as in the plasma membranes of certain specialized cells. wikipedia.orgpnas.org These enzymes couple the energy from ATP hydrolysis to pump protons against their electrochemical gradient, a process fundamental to numerous cellular functions, including the acidification of lysosomes, endosomes, and the Golgi apparatus. wikipedia.orgmdpi.com

The V-ATPase is a large, multisubunit complex with a total mass of approximately 900 kDa in mammals. mdpi.com It is composed of two distinct domains: a peripheral, soluble V₁ domain responsible for ATP hydrolysis, and an integral membrane V₀ domain that facilitates proton translocation. scielo.brnih.gov

The V₁ Domain: This catalytic sector is located in the cytoplasm and is composed of eight different subunits (A, B, C, D, E, F, G, and H). nih.gov The core of the V₁ domain is a hexamer of alternating A and B subunits (A₃B₃), which contains the nucleotide-binding sites. nih.gov The A subunit houses the catalytic site for ATP hydrolysis, while the B subunit is regulatory. scielo.br The V₁ domain is connected to the V₀ domain by a central rotor stalk (comprising subunits D and F) and peripheral stators (composed of subunits E, G, H, and C). nih.govnih.gov

The V₀ Domain: This membrane-embedded domain is responsible for proton transport across the lipid bilayer. wikipedia.org It consists of several subunits, including the large 'a' subunit and a ring of multiple proteolipid subunits (c, c', and c''). nih.govbiologists.com In yeast, the V₀ domain is composed of subunits a, c, c′, c″, d, and e. nih.gov The 'a' subunit forms the proton hemichannels, while the c-ring is the primary component of the rotor. mdpi.comfrontiersin.org

The table below details the subunits of the yeast V-ATPase, which is a well-studied model for this enzyme complex.

| Domain | Subunit | Function |

| V₁ (Catalytic) | A | Catalytic site for ATP hydrolysis |

| B | Regulatory nucleotide-binding | |

| C | Part of the peripheral stator, important for regulation | |

| D | Central rotor stalk component, couples V₁ and V₀ | |

| F | Central rotor stalk component | |

| E | Peripheral stator component | |

| G | Peripheral stator component | |

| H | Regulatory, involved in assembly/disassembly | |

| V₀ (Transmembrane) | a | Forms proton hemichannels, part of the stator |

| c, c', c'' | Form the proton-carrying proteolipid ring (rotor) | |

| d | Couples the central stalk to the c-ring | |

| e | Component with an unknown function |

Table 1: Subunit composition and function of the yeast V-ATPase. This table is based on information from multiple sources. pnas.orgmdpi.comscielo.brnih.govnih.govbiologists.com

The V-ATPase operates via a rotary mechanism, similar in principle to the F-type ATP synthases. pnas.orgresearchgate.net The process begins with the hydrolysis of ATP at the catalytic sites within the A₃B₃ hexamer of the V₁ domain. jst.go.jp The energy released from this reaction induces conformational changes in the A and B subunits, which in turn drives the rotation of the central stalk (subunits D and F). nih.govjst.go.jp

This central stalk is physically linked to the proteolipid c-ring in the V₀ domain. nih.gov As the central stalk rotates, it forces the c-ring to rotate within the membrane relative to the stationary 'a' subunit. frontiersin.orgpnas.org The 'a' subunit contains two offset proton hemichannels that provide a pathway for protons to move from the cytoplasm to the luminal side of the membrane. mdpi.comfrontiersin.org

Each c-subunit in the ring has a critical acidic residue (a glutamate (B1630785) in yeast) that is essential for proton binding. biologists.com Protons enter from the cytoplasm through the first hemichannel of the 'a' subunit and bind to this glutamate residue on a c-subunit. The rotation of the c-ring then carries this protonated subunit away from the cytoplasmic channel and through the lipid bilayer. frontiersin.org Upon reaching the luminal hemichannel of the 'a' subunit, the proton is released into the organelle's interior. This rotational catalysis allows for the efficient pumping of protons across the membrane. researchgate.netjst.go.jp

V-ATPase Subunit Composition and Architecture

Bafilomycin D Binding and Specificity

Bafilomycin D, like other members of its class such as Bafilomycin A1, is a highly specific inhibitor of V-ATPase. biologists.comscbt.com Its inhibitory action stems from a direct interaction with the proton-translocating V₀ domain.

Extensive research, including photoaffinity labeling and mutational analyses, has identified the binding site for bafilomycins on the V-ATPase. biologists.comnih.gov While much of the specific experimental work has been performed with Bafilomycin A1 and the related inhibitor concanamycin (B1236758), the mechanism is considered to be conserved for Bafilomycin D.

The primary binding site for this class of inhibitors is the proteolipid c-subunit of the V₀ domain. biologists.comresearchgate.net More specifically, the inhibitor binds within a pocket formed at the interface between the rotating c-ring and the static 'a' subunit. jst.go.jpnih.gov Studies have shown that mutations in specific amino acid residues of the c-subunit can confer resistance to bafilomycin, confirming it as the direct target. biologists.com Although the c-subunit is the principal binding partner, evidence also suggests that the 'a' subunit contributes to the binding pocket, explaining why mutations in subunit 'a' can also lead to resistance. nih.govresearchgate.net

The binding of bafilomycin to the c-subunit physically obstructs the enzyme's rotary mechanism. researchgate.net By lodging itself in the critical interface between the c-ring and subunit 'a', the bulky macrolide antibiotic acts as a wedge, preventing the rotation of the c-ring. researchgate.netresearchgate.net This "locking" of the rotor effectively uncouples ATP hydrolysis in the V₁ domain from proton transport through the V₀ domain. jst.go.jp

Even though the V₁ domain may continue to hydrolyze ATP, the energy cannot be transduced into the rotational torque required for proton translocation. jst.go.jp The inhibition is therefore not at the catalytic site of ATP hydrolysis but rather at the mechanical core of the proton pump. biologists.com Some studies also suggest that the binding of bafilomycin stabilizes the V₀ domain in a specific "fusion-permissive" conformation, which highlights the conformational impact of the inhibitor on the enzyme complex. rupress.org

A key feature of the bafilomycins is their remarkable specificity for V-type ATPases over the other major classes of ion-motive ATPases, namely P-type and F-type ATPases. biologists.compnas.org

V-type ATPases: These are extremely sensitive to bafilomycins. Bafilomycin D, like Bafilomycin A1, inhibits V-ATPase activity at low nanomolar concentrations. biologists.com

P-type ATPases: This class, which includes the Na⁺/K⁺-ATPase and Ca²⁺-ATPase, is significantly less sensitive. Inhibition of P-type ATPases by bafilomycins only occurs at micromolar concentrations, which are several orders of magnitude higher than those required to inhibit V-ATPases. biologists.compnas.org

F-type ATPases: These enzymes, also known as ATP synthases, are found in mitochondria and bacteria and are insensitive to bafilomycins, even at high concentrations. pnas.org

This high degree of specificity has made bafilomycins invaluable experimental tools for distinguishing between the functions of different ATPases within the cell. biologists.com

| ATPase Type | Target Enzyme Example | Bafilomycin A1 Inhibitory Concentration |

| V-type | Neurospora crassa vacuolar ATPase | ~1-10 nM |

| P-type | Ox brain Na⁺,K⁺-ATPase | ~1-4 µM |

| F-type | E. coli ATP synthase | Insensitive |

Table 2: Comparative specificity of Bafilomycin A1 for different types of ATPases. The data for Bafilomycin D is comparable. biologists.compnas.org

Conformational Alterations Inducing Enzymatic Inhibition

Structure-Activity Relationships Governing V-ATPase Inhibition

The inhibitory potency of the bafilomycin family of compounds against the Vacuolar-Type H+-ATPase (V-ATPase) is intricately linked to their molecular architecture. Through the study of various natural and synthetic analogs, researchers have elucidated key structural features that govern the interaction with and subsequent inhibition of this essential proton pump. While bafilomycin A1 is among the most potent and widely studied members, derivatives such as bafilomycin D offer critical insights into the structure-activity relationships (SAR) by highlighting the roles of specific functional groups.

A pivotal structural element for optimal inhibitory activity is the hemiketal ring formed between the C7 hydroxyl and the C21 aldehyde group in compounds like bafilomycin A1. Bafilomycin D is distinguished by its open-ring structure, lacking this cyclic hemiketal moiety. biologists.com Studies have revealed that derivatives with an open hemiketal ring, such as bafilomycin D, still retain the ability to inhibit V-ATPase. biologists.com However, this structural modification leads to a reduced affinity for the enzyme compared to their closed-ring counterparts. biologists.com This demonstrates that while the hemiketal ring is not absolutely essential for inhibition, its presence in a closed form is required for maximal potency. biologists.com

Further SAR studies, primarily centered on bafilomycin A1, have identified other essential features that are broadly applicable to the bafilomycin family. These include:

The C7-hydroxyl group: This group is critical, as it has been shown to form a hydrogen bond with a tyrosine residue on the c-subunit of the V-ATPase's V_o_ domain. biorxiv.org This interaction is a key part of the binding that locks the c-ring and prevents its rotation, thereby halting proton translocation. biorxiv.org

The dienic system: The conjugated double bonds within the macrolide ring are recognized as an essential feature for potent V-ATPase inhibition. nih.gov

The vinylic methoxy (B1213986) group: The methoxy group adjacent to a carbonyl function has also been identified as a crucial component for the inhibitory activity. nih.gov

The comparative inhibitory activities of different bafilomycins underscore these structural requirements. Although direct comparisons can be complex due to varying experimental conditions in different studies, the available data consistently point to the high potency of this class of inhibitors.

| Compound | Key Structural Feature | Reported IC50 | Enzyme Source | Reference |

|---|---|---|---|---|

| Bafilomycin A1 | Closed Hemiketal Ring | 0.6 - 1.5 nM | Bovine Chromaffin Granules | |

| Bafilomycin D | Open Hemiketal Ring | ~2 nM | Neurospora crassa | apexbt.com |

Cellular and Organelle Specific Impacts of Bafilomycin D Mediated V Atpase Inhibition

Endosomal and Lysosomal System Dysregulation

The inhibitory action of bafilomycin D on V-ATPase leads to significant dysregulation of the endosomal and lysosomal systems, which are central to cellular degradative and recycling pathways.

Bafilomycin D directly inhibits the V-ATPase-mediated pumping of protons into the lysosomal lumen, leading to a significant increase in the organelle's internal pH. wikipedia.orgnih.govnih.gov This alkalization of the normally acidic lysosomal environment is a primary consequence of bafilomycin D's mechanism of action. nih.govnih.gov The acidic milieu of lysosomes, typically maintained at a pH of 4.5 to 5.0, is essential for their function. nih.gov Studies have shown that treatment with bafilomycins can raise the luminal pH of these organelles, effectively neutralizing their acidic nature. nih.govnih.gov For instance, in HeLa cells, a 200 nM concentration of bafilomycin A1, a closely related compound, was shown to increase the average pH of endocytic compartments from 6.3 to 7.4. nih.gov This disruption of the proton gradient is a key factor in the subsequent impairment of lysosomal functions.

The acidic environment of lysosomes is critical for the optimal activity of their resident hydrolytic enzymes, such as cathepsins. wikipedia.orgscbt.com These proteases are responsible for the degradation of a wide range of substrates, including proteins, nucleic acids, and lipids. scbt.com The increase in lysosomal pH caused by bafilomycin D leads to the inactivation of these pH-dependent enzymes. wikipedia.org For example, cathepsin D, a major lysosomal aspartic protease, requires an acidic environment to process into its mature, active form and to carry out its proteolytic functions. scbt.comresearchgate.net By inhibiting lysosomal acidification, bafilomycin D indirectly but effectively hinders the activity of cathepsins and other lysosomal proteases, thereby blocking the degradation of cellular waste and endocytosed material. wikipedia.org

Bafilomycin D also disrupts the acidification of endosomes, which are key sorting stations in the endocytic pathway. wikipedia.orgnih.gov The progressively acidic environment from early to late endosomes is crucial for the dissociation of ligands from their receptors and for directing the trafficking of these components. adipogen.comnih.gov Inhibition of V-ATPase by bafilomycin D prevents this acidification, which can impair the release of ligands and consequently affect receptor recycling to the plasma membrane. nih.govresearchgate.net For example, treatment of PC12 cells with bafilomycin resulted in a significant decrease in the cell-surface abundance of the TrkA receptor, suggesting that its trafficking through recycling endosomes is sensitive to endosomal pH. molbiolcell.org This disruption of endosomal function can have broad consequences for cellular signaling and nutrient uptake. adipogen.com

| Feature | Control/Untreated | Bafilomycin D Treated |

| Lysosomal pH | Acidic (approx. 4.5-5.0) | Neutral/Alkaline |

| Cathepsin Activity | Active | Inactive/Reduced |

| Receptor-Ligand Dissociation | Occurs in acidic endosomes | Impaired |

| Receptor Recycling | Efficient | Disrupted |

Impairment of Lysosomal Protease Activity (e.g., Cathepsins)

Autophagy Pathway Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of cytoplasmic components, playing a critical role in cellular homeostasis. Bafilomycin D is a widely used tool to study this pathway due to its specific inhibitory effects.

A key step in the autophagic process is the fusion of the autophagosome, a double-membraned vesicle containing the cytoplasmic cargo, with a lysosome to form an autolysosome. wikipedia.orgnih.gov Bafilomycin D has been shown to block this fusion event. wikipedia.orgjst.go.jp The acidification of the lysosome is thought to be important for this fusion process. jst.go.jp By inhibiting V-ATPase and raising the lysosomal pH, bafilomycin D prevents the maturation of autophagic vacuoles into degradative autolysosomes. wikipedia.orgjst.go.jp This blockade occurs because the machinery governing the fusion of these two organelles is sensitive to the pH of the lysosomal lumen. biorxiv.org

As a direct consequence of the block in autophagosome-lysosome fusion, cells treated with bafilomycin D exhibit a significant accumulation of autophagosomes. caymanchem.com This buildup is often used as an indicator of inhibited autophagic flux. wikipedia.org The accumulation is not due to an increase in the rate of autophagosome formation but rather to the prevention of their degradation. nih.gov This effect is dose-dependent, with studies showing that bafilomycin D induces autophagosome accumulation in MCF-7 cells at concentrations ranging from 10 to 1,000 nM. caymanchem.com The accumulated autophagosomes can be visualized and quantified, for example, by monitoring the levels of LC3-II, a protein associated with the autophagosome membrane. wikipedia.org

| Process | Effect of Bafilomycin D | Consequence |

| Autophagosome-Lysosome Fusion | Inhibited | Blockage of autophagic flux |

| Autophagosome Degradation | Prevented | Accumulation of autophagosomes |

Altered Autophagic Flux Dynamics

Bafilomycin D significantly disrupts autophagic flux, the dynamic process of autophagosome formation, maturation, and fusion with lysosomes for the degradation of cellular components. wikipedia.orgmdpi.com By inhibiting V-ATPase, Bafilomycin D prevents the acidification of lysosomes, a critical step for the activation of lysosomal hydrolases that are responsible for degrading the contents of autophagosomes. wikipedia.orgcaltagmedsystems.co.uk This leads to a blockage in the final stages of autophagy.

Research has demonstrated that treatment with bafilomycins results in the accumulation of autophagosomes, as indicated by an increase in the autophagosome marker LC3-II. wikipedia.orgnih.gov This accumulation is not due to an increase in autophagy induction but rather a consequence of the inhibition of autophagosome clearance. wikipedia.orgmdpi.com Furthermore, some studies suggest that in addition to preventing lysosomal degradation, bafilomycins can also block the fusion of autophagosomes with lysosomes. wikipedia.org This dual effect ensures a comprehensive halt of the autophagic process. The inhibition of autophagic flux by bafilomycins has been observed in various cell types, including neurons and cancer cells. wikipedia.orgresearchgate.netnih.gov

| Parameter | Effect of Bafilomycin D | Mechanism | Key Markers |

| Autophagic Flux | Inhibited | Prevents lysosomal acidification and autophagosome-lysosome fusion. wikipedia.orgmdpi.com | Accumulation of LC3-II, increased p62 levels. nih.govresearchgate.net |

| Lysosomal pH | Increased (Alkalinization) | Inhibition of V-ATPase proton pump. wikipedia.orgnih.gov | Changes in LysoSensor dye fluorescence. nih.gov |

| Autophagosome-Lysosome Fusion | Blocked (in some cases) | Disruption of fusion machinery due to altered lysosomal state. wikipedia.org | Decreased colocalization of autophagosome and lysosome markers. researchgate.net |

Vesicular Trafficking and Membrane Dynamics

Perturbation of Vesicular Transport and Fusion Events

The inhibition of V-ATPase by Bafilomycin D leads to widespread disruption of vesicular transport and fusion events throughout the cell. jst.go.jpnih.gov The acidification of various intracellular compartments is essential for the proper sorting and movement of vesicles. scbt.comthno.org By neutralizing the pH of these organelles, Bafilomycin D interferes with the machinery that governs vesicle budding, transport, and fusion. jst.go.jp

Interference with Endocytic and Exocytic Pathways

Bafilomycin D significantly interferes with both endocytic and exocytic pathways. wikipedia.orgjci.org Endocytosis, the process by which cells internalize molecules and particles, relies on the progressive acidification of endosomes to facilitate ligand-receptor dissociation and the sorting of cargo. wikipedia.orgcaltagmedsystems.co.uk Inhibition of V-ATPase disrupts this acidification, leading to impaired endocytosis and the trapping of internalized materials in early endosomes. nih.govnih.gov

Similarly, exocytosis, the process of releasing substances from the cell, is also affected. biologists.comencyclopedia.pub The maturation of secretory vesicles and the processing of their contents often require an acidic environment. thno.org By neutralizing these vesicles, Bafilomycin D can inhibit the proper processing and release of secreted proteins. biologists.com Research has shown that V-ATPase inhibitors can block the transport of newly synthesized proteins from the Golgi complex to the cell surface. biologists.com This demonstrates the critical role of V-ATPase-mediated acidification in maintaining the integrity of both the inward and outward flow of materials in the cell.

| Pathway | Effect of Bafilomycin D | Specific Impact | Supporting Evidence |

| Endocytosis | Inhibited | Impaired ligand-receptor dissociation, trapping of cargo in early endosomes. wikipedia.orgnih.gov | Reduced uptake of fluid-phase markers. nih.gov |

| Exocytosis | Inhibited | Disrupted maturation and processing of secretory vesicles, blockage of transport from Golgi. biologists.comresearchgate.net | Accumulation of proteins destined for secretion within the cell. biologists.com |

| Vesicle Fusion | Perturbed | Altered luminal pH interferes with the fusion machinery. nih.gov | Decreased fusion efficiency in in vitro assays. nih.gov |

Impact on Intracellular Protein Trafficking

The proper sorting and delivery of proteins to their correct subcellular destinations are critically dependent on the acidic environment of various organelles, a condition maintained by V-ATPase. thno.orgwikipedia.orgjst.go.jp Bafilomycin D, by inhibiting V-ATPase, causes a significant impact on intracellular protein trafficking. wikipedia.orgresearchgate.net The luminal acidification of compartments within the secretory and endocytic pathways is essential for multiple steps in protein transport, including the sorting of newly synthesized proteins in the trans-Golgi network and the recycling of receptors from endosomes. thno.orgjst.go.jp

Inhibition of V-ATPase can lead to the mis-sorting and intracellular accumulation of both apical and basolateral membrane proteins in polarized epithelial cells. jst.go.jp For example, proteins that are normally delivered to the cell surface may be retained within intracellular compartments. jst.go.jp Furthermore, the processing of many proteins, such as the cleavage of pro-proteins into their mature forms, often occurs in acidic compartments and is therefore inhibited by bafilomycin treatment. thno.org This highlights the central role of V-ATPase in orchestrating the complex logistics of protein trafficking within the cell.

Ion Homeostasis and Transport Modulation

Consequences for Intracellular Calcium Homeostasis

Bafilomycin D-mediated inhibition of V-ATPase has significant consequences for intracellular calcium (Ca2+) homeostasis. mdpi.comresearchgate.nethaematologica.org Acidic organelles, such as lysosomes and endosomes, serve as important intracellular Ca2+ stores. mdpi.commdpi.com The proton gradient established by V-ATPase is thought to be involved in the uptake of Ca2+ into these organelles. nih.gov

By dissipating this proton gradient, Bafilomycin D can lead to the release of Ca2+ from these acidic stores into the cytosol, causing a rise in cytosolic Ca2+ concentration. mdpi.comnih.gov Studies have shown that bafilomycin treatment can induce a significant increase in intracellular Ca2+ levels. jci.org This disruption of Ca2+ homeostasis can have far-reaching effects on cellular signaling, as Ca2+ is a crucial second messenger involved in a vast array of cellular processes. mdpi.com Furthermore, there is evidence of crosstalk between these acidic Ca2+ stores and the endoplasmic reticulum (ER), another major intracellular Ca2+ reservoir. Bafilomycin A1 has been shown to modulate the activity of Ca2+ ATPases in the ER, suggesting a complex interplay in the regulation of intracellular Ca2+ levels following V-ATPase inhibition. researchgate.net

| Cellular Process | Effect of Bafilomycin D | Underlying Mechanism |

| Intracellular Protein Trafficking | Disrupted | Inhibition of pH-dependent sorting in Golgi and endosomes. thno.orgjst.go.jp |

| Intracellular Calcium Homeostasis | Altered | Release of Ca2+ from acidic organelles, modulation of ER Ca2+ ATPases. mdpi.comresearchgate.netnih.gov |

Effects on Other Ion Transport Systems (e.g., K+ ionophore activity)

Bafilomycin D, along with other members of the bafilomycin family like bafilomycin A1, exhibits effects on ion transport systems beyond its primary role as a V-ATPase inhibitor. Notably, bafilomycins have been identified as potassium (K+) ionophores, capable of transporting K+ ions across biological membranes. wikipedia.orgresearchgate.net This ionophoric activity is an inherent property of the molecule and can lead to mitochondrial damage and cell death. wikipedia.orgresearchgate.net

The K+ ionophore activity of bafilomycins can induce mitochondrial swelling in the presence of K+ ions, stimulate the oxidation of pyrimidine (B1678525) nucleotides, and uncouple oxidative phosphorylation. researchgate.netcaltagmedsystems.co.uk Studies have shown that increasing concentrations of bafilomycin lead to a linear increase in the amount of K+ traversing the mitochondrial membrane, confirming its role as an ionophore. wikipedia.org However, it is worth noting that bafilomycin has a relatively low affinity for K+ compared to other ionophores. wikipedia.org

The disruption of ion homeostasis by bafilomycin D can also impact other ion transport systems. For instance, the acidification caused by V-ATPase inhibition can increase free cytosolic Ca2+ levels, which in turn may affect other ion transport systems that control Ca2+ influx. ahajournals.org In neonatal cardiomyocytes, inhibition of V-ATPase with bafilomycin A1 led to an increased rate of intracellular Ca2+ accumulation during metabolic inhibition. ahajournals.org Furthermore, in the subcellular fraction of rat liver, bafilomycin A1 was shown to enhance the inhibitory effect of NAADP on Na+/K+ ATPase activity, possibly by increasing acidification in endosomal organelles where the pump may be active. nih.gov

| Ion Transport System | Effect of Bafilomycin D | References |

| Potassium (K+) Transport | Acts as a K+ ionophore, facilitating K+ transport across mitochondrial membranes. | wikipedia.orgresearchgate.net |

| Calcium (Ca2+) Homeostasis | Can lead to increased cytosolic Ca2+ levels. | ahajournals.org |

| Sodium/Potassium (Na+/K+) ATPase | Enhances the inhibitory effect of other agents on Na+/K+ ATPase activity. | nih.gov |

Mitochondrial Function and Mitophagy

Bafilomycin D, through its inhibition of V-ATPase, plays a role in modulating the interaction between mitochondria and lysosomes, a critical step in mitophagy (the selective degradation of mitochondria by autophagy). By disrupting lysosomal acidification, bafilomycin treatment can lead to a reduction in the colocalization of mitochondria and lysosomes. researchgate.netnih.gov This effect has been observed in various cell types. For example, studies have reported decreased colocalization of mitochondria and lysosomes via fluorescence microscopy following treatment with bafilomycin. wikipedia.org This disruption of the final stage of mitophagy—the fusion of autophagosomes containing mitochondria with lysosomes—prevents the degradation of the engulfed mitochondria. wikipedia.org

Under conditions of cellular stress that lead to mitochondrial damage, such as treatment with the mitochondrial uncoupler CCCP, cells can activate a process called secretory mitophagy to eliminate damaged mitochondria. nih.gov Bafilomycin has been utilized as a tool to study and even induce this pathway. By blocking the conventional lysosomal degradation pathway of mitophagy, bafilomycin forces the cell to utilize alternative routes for mitochondrial clearance. nih.govresearchgate.net

When lysosome-dependent degradation is inhibited by bafilomycin, cells under stress can switch to secretory mitophagy, where damaged mitochondria are packaged into extracellular vesicles and expelled from the cell. nih.govresearchgate.net This process has been observed in cancer cells, where combining CCCP with bafilomycin stimulated secretory mitophagy and rescued cell viability that was reduced by CCCP alone. nih.gov This suggests that secretory mitophagy is an adaptive survival mechanism for cancer cells under oxidative stress. nih.govresearchgate.net

Bafilomycin D can significantly impact mitochondrial bioenergetics and contribute to oxidative damage. Its K+ ionophoric activity can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and a decrease in the mitochondrial membrane potential. researchgate.netcaltagmedsystems.co.uk This uncoupling effect can activate cell respiration. nih.govcore.ac.uk

Studies have shown that inhibition of autophagy by bafilomycin can lead to a decline in mitochondrial quality and function. nih.govresearchgate.net This is characterized by decreased mitochondrial respiration, reduced ATP production, and increased mitochondrial DNA damage. nih.govmdpi.com The accumulation of damaged mitochondria due to blocked mitophagy can lead to increased production of reactive oxygen species (ROS), contributing to oxidative stress and damage to cellular components like lipids and proteins. wikipedia.orgplos.org In neuronal cells, bafilomycin treatment has been shown to impair mitochondrial function and increase mitochondrial DNA damage. nih.gov

| Mitochondrial Process | Effect of Bafilomycin D | References |

| Mitochondrial-Lysosome Colocalization | Decreases colocalization, indicating inhibition of mitophagosome-lysosome fusion. | wikipedia.orgresearchgate.netnih.gov |

| Secretory Mitophagy | Induces this pathway under stress conditions by blocking lysosomal degradation. | nih.govresearchgate.net |

| Mitochondrial Bioenergetics | Uncouples oxidative phosphorylation, decreases ATP production, and impairs respiration. | researchgate.netcaltagmedsystems.co.uknih.govresearchgate.netmdpi.com |

| Oxidative Damage | Increases reactive oxygen species (ROS) production and mitochondrial DNA damage. | wikipedia.orgnih.govplos.org |

Induction of Secretory Mitophagy under Stress Conditions

Cell Cycle Regulation and Apoptosis Induction

Bafilomycin D and its analogs have been shown to induce cell cycle arrest, primarily in the G0/G1 phase, in various cancer cell lines. preprints.orgresearchgate.netnih.gov This effect is a key component of its anti-proliferative activity. The arrest in the G1 phase is typically associated with the downregulation of key regulatory proteins that govern the G1 to S phase transition.

Research has demonstrated that bafilomycin treatment leads to a reduction in the levels of G1 phase regulatory proteins such as Cyclin D1, Cyclin D3, Cyclin E1, CDK2, CDK4, and CDK6. preprints.orgresearchgate.netnih.gov Concurrently, an upregulation of the cyclin-dependent kinase inhibitor p21 has been observed. nih.govnih.gov For instance, in diffuse large B-cell lymphoma (DLBCL) cells, bafilomycin A1 induced G0/G1 cell cycle arrest by targeting cyclin D1 and cyclin E2. preprints.org Similarly, in hepatocellular carcinoma (HCC) cells, bafilomycin A1 caused a G1 phase arrest accompanied by a decrease in Cyclin D1, CDC6, and pRb levels. researchgate.net The induction of p21 appears to be a crucial event in bafilomycin-mediated cell cycle arrest. researchgate.net

| Cell Line Type | Key Proteins Modulated | Outcome | References |

| Diffuse Large B-cell Lymphoma (DLBCL) | ↓ Cyclin D1, ↑ Cyclin E2 | G0/G1 Arrest | preprints.org |

| Hepatocellular Carcinoma (HCC) | ↓ Cyclin D1, ↓ CDC6, ↓ pRb | G1 Arrest | researchgate.net |

| Human Hepatocellular Cancer SMMC7721 | ↓ Cyclin D3, ↓ Cyclin E1, ↓ CDK2, ↓ CDK4, ↓ CDK6, ↑ p21 | G0/G1 Arrest | nih.gov |

| Human Kidney-2 (HK-2) | ↑ p21, ↓ p-RB, ↓ CDK4 | G1 Arrest (in the presence of TGF-β) | nih.gov |

Role in Programmed Cell Death (Apoptosis) Pathways

The inhibition of V-ATPase by bafilomycins is a potent trigger for apoptosis in various cell types, particularly in cancer cells where V-ATPase subunits are often upregulated. wikipedia.org The pro-apoptotic effects are multifactorial, engaging several distinct molecular pathways. While much of the detailed mechanistic work has been performed using bafilomycin A1, the shared mode of action suggests these pathways are relevant for bafilomycin D.

Inhibition of V-ATPase can lead to the disruption of the mitochondrial electrochemical gradient, a critical event in the intrinsic pathway of apoptosis. wikipedia.org This disruption facilitates the release of key pro-apoptotic factors from the mitochondria, most notably cytochrome c, which is a primary initiator of the apoptotic cascade. wikipedia.org This process can trigger caspase-dependent apoptosis, as evidenced by the cleavage and activation of caspase-3 and PARP in various cell lines treated with bafilomycins. researchgate.net For instance, in MG63 osteosarcoma cells, bafilomycin A1 treatment led to an increase in the expression of the p53 protein, which can act as a transcription factor to promote apoptosis. spandidos-publications.com

However, the induction of apoptosis is not solely reliant on caspases. In pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells, bafilomycin A1 was found to induce caspase-independent apoptosis by prompting the translocation of the apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. soton.ac.uknih.gov Furthermore, bafilomycin treatment can modulate the interaction between key regulatory proteins. For example, it can induce the binding of Beclin 1 to the anti-apoptotic protein Bcl-2, which concurrently inhibits the pro-survival function of autophagy and promotes cell death. nih.gov The functional outcome of V-ATPase inhibition—whether pro-survival or pro-death—is highly dependent on the specific cellular context. wikipedia.org

Table 1: Research Findings on Bafilomycin-Induced Apoptosis

| Cell Line / Model | Bafilomycin Analog | Key Apoptotic Events Observed |

|---|---|---|

| PC12 Cells | Bafilomycin (unspecified) | Induction of programmed cell death. wikipedia.org |

| Osteosarcoma Cells (MG63) | Bafilomycin A1 | Induction of apoptosis, increased p53 expression. wikipedia.orgspandidos-publications.com |

| Pediatric B-ALL Cells | Bafilomycin A1 | Caspase-independent apoptosis via AIF translocation; enhanced Beclin 1-Bcl-2 binding. soton.ac.uknih.gov |

| Diffuse Large B Cell Lymphoma (DLBCL) | Bafilomycin A1 | Induction of caspase-dependent apoptosis with cleaved caspase-3 and PARP. researchgate.netresearchgate.net |

| Hepatocellular Carcinoma (HCC) Cells (SMMC7721, HepG2) | Bafilomycin C1 | Induction of apoptosis. medchemexpress.com |

| Neuronal Cells | Bafilomycin A1 | Triggers Bax-dependent apoptosis at high concentrations. tandfonline.com |

Induction of Cellular Stress Responses (e.g., Reactive Oxygen Species, HIF1alpha)

Beyond directly triggering apoptosis, the disruption of cellular homeostasis by bafilomycin D-mediated V-ATPase inhibition activates significant cellular stress responses, notably the generation of reactive oxygen species (ROS) and the stabilization of hypoxia-inducible factor-1alpha (HIF-1α). wikipedia.org

Reactive Oxygen Species (ROS) Generation V-ATPase inhibition has been shown to significantly increase the production of ROS. wikipedia.orgresearchgate.net In mouse leukemic RAW 264 cells, treatment with V-ATPase inhibitors like bafilomycin A1 and concanamycin (B1236758) A led to a marked increase in ROS levels and a corresponding decrease in cell viability. researchgate.netresearchgate.net These effects were significantly mitigated by the presence of the ROS scavenger N-acetyl cysteine (NAC), confirming that ROS generation is a key contributor to the cytotoxicity of these inhibitors. researchgate.netresearchgate.net The accumulation of ROS can cause widespread damage to cellular components and further push the cell towards apoptosis. wikipedia.org In HUVEC endothelial cells, inhibiting autophagy with bafilomycin also resulted in a pronounced increase in ROS. core.ac.uk

HIF-1alpha (HIF-1α) Stabilization A critical consequence of V-ATPase inhibition is the stabilization of HIF-1α, a master transcriptional regulator of the cellular response to hypoxia. wikipedia.orgnih.gov This effect has been observed even under normoxic conditions. nih.gov The mechanism is multifactorial. One proposed pathway involves the uncoupling of mitochondria, which increases oxygen consumption and leads to a state of intracellular hypoxia, thereby stabilizing HIF-1α. nih.gov In human colon cancer cells, bafilomycin A1-induced mitochondrial uncoupling caused a sharp decrease in intracellular oxygen, which was sufficient to stabilize both HIF-1α and HIF-2α. nih.gov Another mechanism suggests that V-ATPase inhibition can prevent the degradation of HIF-1α by interfering with the VHL E3 ubiquitin ligase pathway. researchgate.netnih.gov The stabilization of HIF-1α initiates a broad transcriptional program, including the upregulation of genes involved in glycolysis and autophagy, as part of an initial adaptive stress response that can ultimately culminate in apoptosis. nih.govresearchgate.netnih.gov

Table 2: Research Findings on Bafilomycin-Induced Cellular Stress

| Cell Line / Model | Bafilomycin Analog | Stress Response | Key Findings |

|---|---|---|---|

| General | Bafilomycin (unspecified) | ROS and HIF-1α | V-ATPase inhibition leads to increased ROS levels and HIF-1α expression. wikipedia.org |

| RAW 264 Cells | Bafilomycin A1 | ROS | Significantly increased ROS production, leading to decreased cell viability. researchgate.netresearchgate.net |

| Human Colon Cancer Cells (HCT116) | Bafilomycin A1 | HIF-1α | Caused mitochondrial uncoupling and intracellular deoxygenation, leading to HIF-1α/HIF-2α stabilization. nih.gov |

| Highly Invasive Tumor Cells | Archazolid (V-ATPase Inhibitor) | HIF-1α | Activated a cellular stress response including HIF-1α activation prior to apoptosis. researchgate.net |

| HUVEC Cells | Bafilomycin A1 | ROS | Inhibition of autophagy flux with bafilomycin led to a pronounced increase in ROS. core.ac.uk |

| Pancreatic Cancer Cells | Bafilomycin A1 | HIF-1α | Used to demonstrate that inhibiting HIF-1α-mediated autophagy enhances anti-tumor activity. nih.gov |

Bafilomycin D As an Experimental Probe in Cellular Biology Research

Application in Autophagy Research

Autophagy is a fundamental catabolic process where cells degrade and recycle their own components through the lysosomal machinery. Bafilomycin D is instrumental in studying this pathway, particularly by enabling the assessment of autophagic activity and investigating its role in health and disease. wikipedia.orgmdpi.com

Autophagic flux is the measure of the entire autophagy process, from the formation of autophagosomes to their ultimate degradation by lysosomes. Bafilomycin D is a standard tool for monitoring this flux. oup.com By inhibiting V-ATPase, it prevents the acidification of lysosomes, which in turn inhibits the activity of acid-dependent lysosomal hydrolases and can also block the fusion of autophagosomes with lysosomes. wikipedia.orgcaltagmedsystems.co.ukmdpi.com This blockade at the final stage of autophagy leads to an accumulation of autophagosomes within the cell.

Researchers quantify this accumulation by measuring the levels of specific protein markers associated with the autophagosome membrane. The most common marker is Microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. oup.com Another key protein is p62/SQSTM1, which acts as a cargo receptor that binds to ubiquitinated substrates and LC3-II, thereby being selectively degraded during autophagy. mdpi.comresearchgate.net In the presence of bafilomycin D, the degradation of both LC3-II and p62 is halted, causing them to accumulate. An increase in the amount of LC3-II and p62 after treatment with bafilomycin D compared to baseline indicates an active autophagic flux. oup.commdpi.comresearchgate.net

| Autophagy Marker | Function | Effect of Bafilomycin D Treatment | Rationale for Measurement |

|---|---|---|---|

| LC3-II | A protein component of the autophagosome membrane. oup.com | Accumulates. oup.comresearchgate.net | Blocks lysosomal degradation of autophagosomes, allowing accumulated LC3-II to be measured as an indicator of autophagosome formation rate (flux). |

| p62/SQSTM1 | A cargo receptor that is itself degraded by autophagy. mdpi.comresearchgate.net | Accumulates. researchgate.netresearchgate.net | Inhibition of lysosomal degradation prevents p62 clearance, so its accumulation reflects the rate at which it is targeted for autophagy. |

Bafilomycin D is used to elucidate the role of autophagy in a wide range of biological conditions. By inhibiting the process, researchers can observe the resulting cellular consequences.

Cancer: In many cancers, autophagy acts as a pro-survival mechanism, helping tumor cells withstand metabolic stress. mdpi.comnih.gov Research using bafilomycins in models of colorectal cancer, breast cancer, and B-cell acute lymphoblastic leukemia has shown that inhibiting autophagy can overcome resistance to therapy and trigger apoptosis (programmed cell death). wikipedia.orgmdpi.comnih.govhaematologica.org This suggests that autophagy is a protective process for cancer cells, and its inhibition is a potential therapeutic strategy.

Neurodegenerative Diseases: The accumulation of misfolded protein aggregates is a hallmark of conditions like Parkinson's and Huntington's disease. nih.gov Autophagy is a primary pathway for clearing these aggregates. nih.gov Studies using bafilomycin in neuronal cell models have demonstrated that blocking autophagy can exacerbate the accumulation of toxic proteins. nih.gov Conversely, other research has shown that low concentrations of bafilomycin can be cytoprotective in models of Parkinson's disease, suggesting a complex role in maintaining the autophagy-lysosome pathway. researchgate.netnih.gov

Immune System Regulation: Autophagy is involved in processing and presenting antigens to the immune system. In autoimmune diseases like lupus, where autophagy can be overactive, treatment with bafilomycin has been shown to reduce the presentation of self-antigens, thereby decreasing the activation of immune cells. wikipedia.org

| Context | Role of Autophagy Investigated with Bafilomycin | Key Research Findings |

|---|---|---|

| Cancer | Pro-survival mechanism for tumor cells. mdpi.comnih.gov | Inhibition with bafilomycin leads to apoptosis and enhances the efficacy of anti-cancer drugs in various cancer cell lines. wikipedia.orgnih.govhaematologica.org |

| Neurodegeneration | Clearance of toxic protein aggregates. nih.gov | Bafilomycin-induced autophagy inhibition can increase protein aggregation; however, some studies report protective effects at low doses. nih.govresearchgate.netnih.gov |

| Immunology (Lupus) | Presentation of antigenic peptides. wikipedia.org | Bafilomycin treatment prevents lysosomal acidification, decreasing antigen presentation and subsequent T-cell activation. wikipedia.org |

Monitoring Autophagic Flux

Role in Endocytosis and Lysosomal Trafficking Studies

The endo-lysosomal pathway is essential for nutrient uptake, receptor signaling, and degradation of extracellular material. Bafilomycin D's ability to neutralize the acidic environment of endosomes and lysosomes makes it a critical tool for studying the trafficking and fate of internalized molecules. caltagmedsystems.co.uknih.gov

After a ligand binds to its receptor on the cell surface, the complex is often internalized into endosomes. The progressively acidic environment of the endosomes facilitates the dissociation of the ligand from its receptor and can be a prerequisite for the proteolytic cleavage of the receptor itself, a key step in certain signaling pathways. wikipedia.orgcaltagmedsystems.co.uk

Bafilomycin D is used to investigate these pH-dependent steps. By preventing endosomal acidification, it can trap ligand-receptor complexes and inhibit pH-sensitive proteases. nih.gov For example, the regulated intramembrane proteolysis of Fibroblast Growth Factor Receptor 3 (FGFR3) is induced by its ligand, but this cleavage is blocked by treatment with bafilomycin A1, demonstrating a requirement for an acidic compartment. nih.gov Similarly, the activation of the Notch receptor, which involves proteolytic cleavage following internalization, is also dependent on endosomal acidification and can be studied using bafilomycins. wikipedia.orgfrontiersin.orgnih.gov

Cargo destined for degradation, whether from outside the cell via endocytosis or from inside via autophagy, ultimately arrives at the lysosome. The acidic lumen of the lysosome contains numerous hydrolases that break down this cargo into basic components for recycling. nih.gov

Bafilomycin D effectively shuts down this degradation process by inhibiting the V-ATPase, thereby neutralizing the lysosomal pH and inactivating the pH-dependent hydrolases. caltagmedsystems.co.ukresearchgate.net This allows researchers to study the pathways that deliver cargo to the lysosome without the confounding factor of its immediate degradation. It has been used to study the degradation of a variety of cargoes, including protein aggregates in neurodegenerative disease models, internalized viruses, and other macromolecules. nih.govnih.govasm.org By blocking degradation, the accumulation of specific cargo within the cell can be visualized and quantified, providing insights into the dynamics of its trafficking and delivery to the lysosome.

| Type of Intracellular Cargo | Pathway | Use of Bafilomycin D in Analysis |

|---|---|---|

| Endocytosed Ligand-Receptor Complexes (e.g., FGFR3) | Endocytosis | Inhibits endosomal acidification to study pH-dependent ligand release and receptor cleavage. nih.gov |

| Pathogens (e.g., Viruses) | Endocytosis | Blocks lysosomal degradation to study viral uncoating and trafficking through endocytic compartments. nih.govasm.org |

| Protein Aggregates (e.g., mHtt) | Autophagy | Prevents the final degradation step to study the role of autophagy in aggregate clearance. nih.gov |

| Cellular Organelles | Autophagy (Mitophagy, etc.) | Blocks lysosomal fusion and degradation to measure the rate of organelle turnover. wikipedia.org |

Probing Ligand Release and Receptor Cleavage

Studies on Cellular pH Regulation and Homeostasis

Bafilomycin D, as a specific V-ATPase inhibitor, is a cornerstone tool for studying the mechanisms of organellar pH homeostasis. scbt.comphysiology.org Its use has been central to validating the "pump-leak" model, which posits that the stable pH of an organelle is determined by a balance between the active pumping of protons into the lumen (the "pump," i.e., V-ATPase) and the passive diffusion of protons out (the "leak"). physiology.orgresearchgate.net By specifically inhibiting the pump with bafilomycin D, researchers can isolate and study the characteristics of the leak pathway and investigate the roles of other transporters, such as cation/H+ exchangers, in modulating luminal pH. physiology.orgfrontiersin.org Treatment with bafilomycin D leads to a rapid and measurable alkalinization of intracellular acidic compartments, an effect that can be monitored using pH-sensitive fluorescent dyes to dissect the complex interplay of ion fluxes that govern cellular homeostasis. haematologica.orgnih.govnih.gov

Investigations into Protein Degradation Pathways beyond Autophagy

While widely recognized as an autophagy inhibitor due to its disruption of lysosomal function, bafilomycin's utility extends to the study of other protein degradation pathways. wikipedia.org The cellular machinery for protein breakdown is complex, with significant interplay between the autophagic-lysosomal pathway (ALP) and the ubiquitin-proteasome system (UPS). plos.org Research using bafilomycin has been instrumental in dissecting this relationship.

In cardiomyocytes, inhibiting the ALP with bafilomycin A1 was found to compromise the performance of the UPS. plos.org This impairment was dependent on the protein p62, suggesting that a functional ALP is necessary to maintain the efficiency of the proteasome system. plos.org Further studies have explored its effects on endoplasmic reticulum-associated degradation (ERAD), a pathway that removes misfolded proteins from the ER. In certain cellular contexts, bafilomycin could reverse the protective effects of specific proteins against ER stress, highlighting the role of lysosomal degradation in this process. researchgate.net Additionally, research has shown that inhibiting lysosomal function with drugs like bafilomycin leads to the accumulation of proteins such as the tumor suppressor p16, indicating that their degradation is, at least in part, dependent on a functional lysosomal pathway. biorxiv.org

Applications in Receptor Signaling Pathway Research (e.g., Prolactin Signaling, EGF)

The trafficking and signaling of cell surface receptors are often dependent on the acidic environment of endosomes for ligand dissociation and receptor sorting. By inhibiting V-ATPase, bafilomycin alters these processes, making it a valuable tool for studying receptor signaling.

Prolactin (PRL) Signaling: Prolactin is a hormone that influences cell growth and differentiation by binding to the prolactin receptor (PRLR). frontiersin.org A study investigating a range of bafilomycin analogues found that bafilomycin D could reduce PRL-mediated signaling to ERK1/2 in MCF-7 breast cancer cells. nih.gov This suggests that the signaling cascade initiated by prolactin is sensitive to the acidification state of intracellular compartments. The specific effect on PRL signaling, which was not observed for Epidermal Growth Factor (EGF) in the same study, may point to differences in how these two receptor systems are trafficked and regulated within the cell. nih.gov

Epidermal Growth Factor (EGF) Signaling: The EGF receptor (EGFR) signaling pathway is crucial for regulating cell growth and proliferation. Research has shown that bafilomycin inhibits EGF-stimulated DNA synthesis. nih.gov It also blocks the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth, downstream of EGF. nih.govresearchgate.net The mechanism for this inhibition appears to be the blockage of lysosomal proteolysis, which leads to a reduction in the intracellular concentration of essential amino acids necessary for mTORC1 activation. nih.gov Interestingly, treatment with bafilomycin did not prevent the phosphorylation of the EGFR itself; in fact, it maintained the receptor in its phosphorylated, active state for an extended period, effectively uncoupling receptor activation from its downstream mitogenic effects. nih.govresearchgate.net

Exploration of Extracellular Matrix Degradation Mechanisms

The degradation of the extracellular matrix (ECM) is a critical process in both normal development and pathological conditions like cancer cell invasion. This process often occurs at specialized cell protrusions called invadopodia and involves the secretion of matrix metalloproteinases (MMPs). plos.org Bafilomycin has been used to investigate the cellular trafficking pathways that supply these degradative enzymes to the cell surface.

Studies using bafilomycin A1 have shown that it can inhibit the expansion of ECM degradation spots by cancer cells. plos.org This effect is attributed to the disruption of MT1-MMP recycling to the invadopodia, which appears to occur through a lysosome-dependent pathway rather than directly from the Golgi apparatus. plos.org In contrast, other research in v-Src transformed fibroblasts found that bafilomycin A1 treatment dramatically increased the degradation of a gelatin matrix. nih.gov This enhanced degradation was associated with an increase in podosome structures and involved both MMPs and the secretion of lysosomal cysteine cathepsins. nih.gov These findings suggest that altering lysosomal pH can have complex, context-dependent effects on ECM degradation, potentially by promoting the secretion of lysosomal proteases that can degrade matrix components. nih.gov

Research in Infectious Disease Models

Many enveloped viruses rely on the acidic environment of the endosome to trigger the fusion of the viral envelope with the endosomal membrane, a critical step for releasing the viral genome into the cytoplasm. asm.orgmdpi.com Bafilomycin D, by preventing endosomal acidification, acts as a host-directed antiviral agent. news-medical.netnih.gov

Table 1: Antiviral Activity of Bafilomycin D against SARS-CoV-2 Variants

| SARS-CoV-2 Variant | Cell Line | Measurement | EC₅₀ Value (nM) | Citation |

|---|---|---|---|---|

| Delta (B.1.617.2) | Calu-3 | Nucleocapsid Staining | 2.0 | researchgate.net |

| Delta (B.1.617.2) | Calu-3 | dsRNA Staining | 50 | researchgate.net |

| Omicron (BA.1) | Calu-3 | Nucleocapsid Staining | 13.4 | researchgate.net |

| Omicron (BA.1) | Calu-3 | dsRNA Staining | 67.3 | researchgate.net |

| Omicron (BA.2) | Calu-3 | Nucleocapsid Staining | 4.6 | researchgate.net |

| Omicron (BA.2) | Calu-3 | dsRNA Staining | 22 | researchgate.net |

| Omicron (BA.5) | Calu-3 | Nucleocapsid Staining | 43.9 | researchgate.net |

Zika and Influenza Viruses: The antiviral properties of the bafilomycin family extend to other enveloped viruses. Bafilomycin A1 has demonstrated activity against the Zika virus. wikipedia.org While specific studies on bafilomycin D against Influenza A are less common, the principle of action remains relevant. Influenza virus is a classic example of a pathogen that requires low pH for entry, and V-ATPase inhibitors like bafilomycin block this essential step, preventing the delivery of viral capsids to the nucleus. asm.org Bafilomycin has also been reported to interfere with the secondary envelopment of other viruses, such as Varicella-Zoster Virus (VZV), by disrupting the Golgi apparatus, indicating its effects can extend beyond the initial entry phase. researchgate.netasm.org

Non-enveloped viruses, such as enteroviruses, lack a lipid envelope and must employ different strategies to cross a host cell's membrane. core.ac.uk Many, including human rhinovirus, enter cells through receptor-mediated endocytosis and are also sensitive to the acidic pH of endosomes. researchgate.netnih.gov

Research using cryo-electron tomography has revealed that enteroviruses can escape from endosomes following the rupture of the endosomal membrane, which releases the viral particles into the cytoplasm. researchgate.netceitec.eu Studies using bafilomycin A1 to block endosomal acidification showed a reduction in the number of viral particles that successfully released their genomes, but it did not completely prevent them from reaching the cytoplasm. researchgate.net This suggests that while acidification plays a role in priming the virus for uncoating, the physical disruption of the endosome may be a key event for cytoplasmic entry, a process that bafilomycin can modulate but not completely block. researchgate.netceitec.eu

The bafilomycin family of compounds has also been investigated for its activity against various parasites. nih.gov V-ATPases are crucial for protozoan parasites as they are involved in maintaining intracellular pH homeostasis and ion regulation, making them a viable drug target. Bafilomycin has demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. wikipedia.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Bafilomycin A1 |

| Bafilomycin B1 |

| Bafilomycin C1 |

| Bafilomycin D |

| Chloroquine (B1663885) |

| Epidermal Growth Factor (EGF) |

| N-0385 |

Effects on Non-Enveloped Virus Entry and Release (e.g., Enteroviruses)

Immunological Research Applications (e.g., Antigen Presentation)

The processing and presentation of antigens are fundamental to the adaptive immune response and are heavily reliant on the acidic environment of endo-lysosomal compartments. Bafilomycins, by inhibiting the V-ATPase and thus neutralizing these compartments, serve as a critical tool for dissecting these pathways.

Research on mycobacterial antigens has shown that the processing of Antigen 85B (Ag85B) by macrophages is dependent on phagosomal acidification. Bafilomycin treatment inhibited the presentation of the Ag85B epitope to T-cells, demonstrating that V-ATPase activity is essential for this process. aai.org In other studies, the presentation of certain endogenous transmembrane proteins for MHC class I recognition was substantially blocked by bafilomycin, indicating a vacuolar pathway independent of the standard Transporter associated with Antigen Processing (TAP). aai.org

Furthermore, autophagy has been identified as a mechanism that can enhance the presentation of endogenous viral antigens on MHC class I molecules. During HSV-1 infection, bafilomycin A was shown to strongly inhibit the ability of infected macrophages to stimulate CD8+ T cells at later stages of infection, suggesting that vacuolar processing becomes crucial as the infection progresses. nih.gov The role of autophagy in antigen presentation is further supported by findings that peptide nanofibers designed as vaccine candidates engage autophagic mechanisms in antigen-presenting cells. The inhibition of V-ATPase with bafilomycin resulted in reduced T-cell activation, confirming the importance of lysosomal fusion in the presentation of these antigens. acs.org

Table 2: Research Findings on Bafilomycin in Immunological Research

| Research Area | Cell/Model System | Bafilomycin Used | Key Findings | Reference(s) |

|---|---|---|---|---|

| Mycobacterial Antigen Presentation | Murine Macrophages | Bafilomycin | Inhibited macrophage processing and presentation of the mycobacterial Ag85B epitope to T-cells. | aai.org |

| Endogenous Antigen Presentation (MHC-I) | TAP-proficient P815 cells | Bafilomycin | Completely blocked the presentation of a flag-SL8-Kb fusion protein, indicating a TAP-independent vacuolar pathway. | aai.org |

| Viral Antigen Presentation | Murine Macrophages (HSV-1 infected) | Bafilomycin A | Strongly inhibited the capacity of infected macrophages to stimulate CD8+ T cells at later infection stages. | nih.gov |

| Vaccine Adjuvant Research | Murine Macrophages (with peptide nanofibers) | Bafilomycin | Reduced IL-2 production, indicating that fusion between autophagosomes and lysosomes is required for presentation. | acs.org |

Neurobiological Research Applications (e.g., Protein Aggregates, Neurotransmitters)

In neurobiology, bafilomycins are used to study processes central to neurodegenerative diseases, such as the clearance of protein aggregates and the regulation of neurotransmitter storage and release.

Neurodegenerative diseases often involve the accumulation of misfolded protein aggregates. wikipedia.org Autophagy is a key cellular pathway for degrading these aggregates. By inhibiting V-ATPase, bafilomycin disrupts the final stages of autophagy, leading to the accumulation of autophagosomes. wikipedia.orgclaremont.edu This allows researchers to study the role of autophagic dysfunction in disease models. For example, in a model of Alzheimer's disease, inhibiting V-ATPase with bafilomycin in non-diseased human-induced neurons led to an increase in phosphorylated tau protein to levels similar to those seen in Alzheimer's neurons, indicating that lysosomal disruption exacerbates the accumulation of intracellular protein aggregates. pnas.org In other studies, low-dose bafilomycin was found to be neuroprotective, attenuating the accumulation of detergent-insoluble α-synuclein oligomers, a protein implicated in Parkinson's disease, by preserving the autophagy-lysosome pathway. nih.govresearchgate.net